molecular formula C18H12BNO2 B12825815 Indolo[3,2,1-jk]carbazol-2-ylboronic acid

Indolo[3,2,1-jk]carbazol-2-ylboronic acid

Cat. No.: B12825815
M. Wt: 285.1 g/mol
InChI Key: OTBYINOFVGVSEA-UHFFFAOYSA-N
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Description

Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a boronic acid derivative with a unique indolo[3,2,1-jk]carbazole scaffold. The structure of this compound consists of a fused indole and carbazole ring system, which imparts unique electronic properties to the molecule .

Chemical Reactions Analysis

Types of Reactions: Indolo[3,2,1-jk]carbazol-2-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized indolo[3,2,1-jk]carbazole derivatives .

Mechanism of Action

The mechanism by which indolo[3,2,1-jk]carbazol-2-ylboronic acid exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as protein kinases, by forming stable complexes . These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C18H12BNO2

Molecular Weight

285.1 g/mol

IUPAC Name

1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid

InChI

InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H

InChI Key

OTBYINOFVGVSEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O

Origin of Product

United States

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